(R)-1,3-Dimethylpiperazine

Asymmetric Synthesis Chiral Resolution Catalytic Hydrogenation

(R)-1,3-Dimethylpiperazine (CAS 1033717-21-3, synonym R-4MEMP), IUPAC name (3R)-1,3-dimethylpiperazine, is a chiral secondary amine with molecular formula C₆H₁₄N₂ and molecular weight 114.19 g/mol. The compound contains a single defined stereocenter at the 3-position of the piperazine ring.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 1033717-21-3
Cat. No. B1398121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,3-Dimethylpiperazine
CAS1033717-21-3
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C
InChIInChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyFMMUNDXXVADKHS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,3-Dimethylpiperazine CAS 1033717-21-3: Chiral Piperazine Building Block for Pharmaceutical Synthesis


(R)-1,3-Dimethylpiperazine (CAS 1033717-21-3, synonym R-4MEMP), IUPAC name (3R)-1,3-dimethylpiperazine, is a chiral secondary amine with molecular formula C₆H₁₄N₂ and molecular weight 114.19 g/mol. The compound contains a single defined stereocenter at the 3-position of the piperazine ring . The free base form is a liquid at ambient temperature with a predicted boiling point of 147.9±8.0 °C, predicted density of 0.855±0.06 g/cm³, and predicted pKa of 9.34±0.40 . The (R)-configuration distinguishes this enantiomer from its (S)-counterpart (CAS 1152367-80-0) and the racemic mixture (CAS 22317-01-7), with stereochemistry conferring distinct three-dimensional molecular recognition properties relevant to biological target interactions . Commercial availability from multiple suppliers includes purity specifications typically ranging from 95% to 98% for the free base [1], with hydrochloride and dihydrochloride salt forms also available to enhance aqueous solubility and handling characteristics .

Why Racemic or Alternative Piperazines Cannot Substitute for (R)-1,3-Dimethylpiperazine CAS 1033717-21-3


1,3-Dimethylpiperazine exists as three distinct entities with divergent properties relevant to pharmaceutical research and synthesis: the racemic mixture (CAS 22317-01-7), the (R)-enantiomer (CAS 1033717-21-3), and the (S)-enantiomer (CAS 1152367-80-0) . Substitution among these forms is generally not permissible in applications requiring stereochemical control due to the fundamental principle that enantiomers can exhibit markedly different interactions with chiral biological targets . In asymmetric synthesis workflows, the defined stereochemistry at the 3-position serves as a critical chiral handle that directs downstream stereochemical outcomes; substitution with the racemate or the antipode would alter or eliminate this stereochemical control, potentially yielding different diastereomeric or enantiomeric products . The (R)-enantiomer appears preferentially in patent literature as a key intermediate for specific therapeutic programs, including Bruton's tyrosine kinase (BTK) inhibitors and cyclin-dependent kinase inhibitors, where stereochemistry directly influences target binding and pharmacological activity . Procurement of the specific (R)-enantiomer with verified enantiomeric purity therefore represents a material requirement rather than an interchangeable option.

Quantitative Differentiation Evidence for (R)-1,3-Dimethylpiperazine CAS 1033717-21-3


High Enantiomeric Excess via Catalytic Asymmetric Hydrogenation for (R)-1,3-Dimethylpiperazine

Patent WO2019165981A1 describes a catalytic asymmetric hydrogenation methodology employing Pd/(R)-BINAP as the chiral catalyst system for the synthesis of (R)-1,3-dimethylpiperazine from tetrahydro pyrazine precursors [1]. This single-step synthetic approach demonstrates the feasibility of achieving high enantiomeric purity for the (R)-enantiomer, which is critical for applications requiring defined stereochemistry.

Asymmetric Synthesis Chiral Resolution Catalytic Hydrogenation

Molecular Property Differentiation: LogP and Topological Polar Surface Area of (R)-1,3-Dimethylpiperazine

The (R)-enantiomer of 1,3-dimethylpiperazine exhibits a calculated LogP (XLogP3) value of approximately 0.18 and a topological polar surface area (TPSA) of 15.3 Ų [1]. These values provide a physicochemical baseline for the compound as a building block. While the (S)-enantiomer shares identical physicochemical descriptors (LogP 0.17660 ), the absence of bulky aromatic substituents distinguishes this 1,3-disubstituted scaffold from more heavily functionalized piperazine derivatives, which may influence its utility in specific synthetic contexts [1].

Physicochemical Properties Drug-likeness Lipophilicity

Commercial Purity Specifications for (R)-1,3-Dimethylpiperazine Across Verified Suppliers

Commercial suppliers of (R)-1,3-dimethylpiperazine (CAS 1033717-21-3) report minimum purity specifications ranging from 95% to 98% for the free base [1]. The compound is available as the free base (liquid) and as hydrochloride or dihydrochloride salts, with the salt forms offering enhanced aqueous solubility and solid-state handling characteristics [2]. Storage recommendations typically specify 2-8°C with protection from light .

Quality Control Procurement Specifications Analytical Characterization

Structural Stereochemistry Confirmation via NMR and Chiral Resolution Methods

The stereochemistry of (R)-1,3-dimethylpiperazine is analytically confirmed through ¹H NMR spectroscopy, which reveals distinct signals for diastereotopic protons adjacent to the methyl groups . Chiral resolution techniques, including polysaccharide-based chiral stationary phases, enable separation and quantification of enantiomeric purity [1]. The canonical SMILES C[C@@H]1CN(C)CCN1 and InChIKey FMMUNDXXVADKHS-ZCFIWIBFSA-N uniquely identify the (R)-configuration .

Stereochemical Analysis NMR Spectroscopy Chiral Chromatography

Patent-Documented Utility of (R)-1,3-Dimethylpiperazine as a Key Intermediate in Kinase Inhibitor Programs

(R)-1,3-Dimethylpiperazine is cited as a synthetic building block in multiple patent applications directed toward therapeutic targets, including Bruton's tyrosine kinase (BTK) inhibitors (WO-2021087112-A1), cyclin-dependent kinase inhibitors (WO-2020140052-A1), farnesoid X receptor (FXR) modulators (WO-2020249064-A1), and indole-based therapeutic agents (WO-2020057403-A1) . The (R)-enantiomer appears preferentially in these disclosures, indicating that the specific stereochemistry is integral to the designed pharmacophore interactions.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Optimal Application Scenarios for (R)-1,3-Dimethylpiperazine CAS 1033717-21-3 Based on Verified Evidence


Asymmetric Synthesis of Kinase Inhibitor Candidates Requiring Defined Stereochemistry

Medicinal chemistry programs targeting kinases such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs) may utilize (R)-1,3-dimethylpiperazine as a chiral building block. Patent WO-2021087112-A1 describes condensed bi-heterocycles incorporating piperazine moieties as BTK inhibiting agents, while WO-2020140052-A1 discloses CDK inhibitors employing similar scaffolds . The (R)-configuration at the 3-position provides a defined stereochemical element that influences molecular recognition at the ATP-binding pocket. Procuring the (R)-enantiomer with verified purity (≥98%) and confirmed stereochemistry via chiral analytical methods is necessary to maintain synthetic fidelity and reproduce reported structure-activity relationships.

Synthesis of Enantiomerically Pure CNS-Targeted Therapeutic Candidates

Piperazine derivatives are established scaffolds in CNS drug discovery. (R)-1,3-Dimethylpiperazine, with its defined stereochemistry and moderate lipophilicity (LogP ~0.18) , serves as a chiral building block for constructing enantiomerically pure drug candidates targeting neurotransmitter receptors. The hydrochloride salt form (molecular weight 150.65 g/mol) provides enhanced aqueous solubility , facilitating in vitro pharmacological profiling. The availability of material with documented ¹H NMR characterization and defined stereochemistry (InChIKey FMMUNDXXVADKHS-ZCFIWIBFSA-N) ensures reproducibility in SAR studies where stereochemical purity directly impacts biological outcomes.

Chiral Ligand Synthesis for Transition Metal-Catalyzed Asymmetric Transformations

(R)-1,3-Dimethylpiperazine may serve as a precursor for chiral ligands in asymmetric catalysis. The presence of two basic nitrogen atoms capable of coordinating metal centers, combined with the defined (R)-stereochemistry at the 3-position, provides a scaffold for constructing enantioselective catalysts. The compound's rotatable bond count of zero confers conformational rigidity that may enhance stereocontrol in catalytic cycles. The methodology demonstrated in WO2019165981A1, which employs Pd/(R)-BINAP for asymmetric hydrogenation to achieve 95% ee for this compound class [1], illustrates the broader principle that chiral piperazines function effectively as stereodirecting elements in transition metal catalysis.

Analytical Method Development and Chiral Reference Standard Preparation

The defined stereochemistry and commercial availability of (R)-1,3-dimethylpiperazine with documented purity (95-98%) [2] support its use as a reference standard for chiral analytical method development. Established HPLC enantioseparation protocols using polysaccharide-based chiral stationary phases, including cellulose tris(3,5-dimethylphenylcarbamate) [3], enable quantification of enantiomeric purity. The compound's physicochemical profile (boiling point ~147.9°C, density 0.855 g/cm³) and storage requirements (2-8°C, protect from light) are documented, facilitating proper handling and stability monitoring in analytical workflows. This application supports quality control processes where verification of enantiopurity is a regulatory or scientific necessity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,3-Dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.